2-Amino-5H-thiazolo[3,2-a]pyridin-5-one
Description
Significance of Fused Heterocyclic Systems in Chemical Biology and Drug Discovery
Fused heterocyclic systems are complex ring structures composed of two or more rings that share atoms, with at least one ring containing an atom other than carbon, such as nitrogen, oxygen, or sulfur. These compounds form the backbone of numerous bioactive molecules and are prevalent in pharmaceuticals and natural products. Their unique three-dimensional shapes and electronic properties allow for specific interactions with biological targets, which can enhance the efficacy and selectivity of drugs.
The structural diversity and versatility of fused heterocycles make them attractive scaffolds in drug design. They are integral components in a wide array of therapeutic agents, including antibiotics, antivirals, antifungals, and anticancer drugs. The ability to modify these systems through various synthetic strategies allows chemists to fine-tune their pharmacological profiles, improving their therapeutic potential and reducing side effects.
Overview of Thiazolo[3,2-a]pyridine Derivatives in Scholarly Literature
The thiazolo[3,2-a]pyridine ring system, which results from the fusion of a thiazole (B1198619) and a pyridine (B92270) ring, is a prominent scaffold in medicinal chemistry. Derivatives of this structure have demonstrated a broad spectrum of biological and pharmacological activities. Scholarly research has reported their potential as anti-hypertensive, anti-oxidant, anti-fungal, anti-cancer, anti-microbial, and analgesic agents. researchgate.net
The synthesis of thiazolo[3,2-a]pyridine derivatives can be achieved through various chemical reactions. researchgate.net One common approach involves the condensation of 2-cyanomethyl-4-thiazolinone with various aldehydes. Another method is the ternary condensation of aromatic aldehydes, malononitrile, and thioglycolic acid. These synthetic routes provide access to a diverse range of functionalized thiazolo[3,2-a]pyridine derivatives for biological evaluation.
A related and extensively studied scaffold is the thiazolo[3,2-a]pyrimidine system, which has shown a wide range of biological activities, including anti-inflammatory, antihypertensive, antifungal, antiviral, and antitumor properties. mdpi.com For instance, certain 5H-thiazolo[3,2-a]pyrimidin-5-ones have been synthesized and evaluated for their antibacterial and antitubercular activities. mdpi.com While structurally similar, the replacement of the pyrimidine (B1678525) ring with a pyridine ring can significantly alter the biological and pharmacological properties of the resulting compound.
Specific Focus on 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one: Current Research Landscape and Gaps
A thorough review of the current scholarly literature indicates that while the broader class of thiazolo[3,2-a]pyridine derivatives has been a subject of interest, specific research focused exclusively on this compound is notably limited. The current research landscape for this particular compound appears to be largely unexplored.
The primary gap in the existing research is the absence of dedicated studies on the synthesis, characterization, and biological evaluation of this compound. While synthetic methods for the general thiazolo[3,2-a]pyridine scaffold exist, their applicability to produce this specific 2-amino substituted ketone has not been extensively documented in readily available literature. Consequently, there is a lack of data on its physicochemical properties and its potential pharmacological activities. This represents a significant opportunity for future research to synthesize this novel compound, elucidate its structure, and screen it for a wide range of biological activities. Such studies would contribute valuable knowledge to the field of medicinal chemistry and could potentially uncover a new lead compound for drug development.
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-amino-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H6N2OS/c8-5-4-9-6(10)2-1-3-7(9)11-5/h1-4H,8H2 |
InChI Key |
VTODUMLBVLJAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C=C(SC2=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Thiazolo[3,2-a]pyridine Core and its Analogues
The assembly of the fused thiazolo[3,2-a]pyridine system is achieved through several key synthetic strategies. These can be broadly categorized into multi-component reactions that build the scaffold in a single step from multiple starting materials, and cyclization reactions that form one of the rings of the bicyclic system from a pre-functionalized precursor.
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. This approach is particularly well-suited for the synthesis of heterocyclic scaffolds like thiazolo[3,2-a]pyridines.
A notable example of the application of MCRs in this context is the five-component cascade reaction for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. umich.eduorganic-chemistry.org This reaction brings together cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride in ethanol (B145695) at reflux. umich.eduorganic-chemistry.org The reaction proceeds through a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, and finally, an N-cyclization to afford the desired products in good to high yields (70–95%). umich.eduorganic-chemistry.org
This methodology has been successfully applied to a range of aromatic aldehydes and acetophenones, demonstrating its versatility. A variety of substituents on the aromatic rings of both the aldehyde and acetophenone (B1666503) are well-tolerated, leading to a diverse library of thiazolo[3,2-a]pyridine derivatives. umich.eduorganic-chemistry.org
Catalyst-Free and Green Chemistry Approaches in Fused Thiazole (B1198619) Synthesis
The synthesis of fused thiazole systems, a core component of the target molecule, has increasingly benefited from the principles of green chemistry, emphasizing the reduction of hazardous substances and the use of environmentally benign solvents and catalyst-free conditions. nih.gov One notable approach involves the reaction of epoxy-ketones with thiourea (B124793) or thioamide derivatives in acetic acid. nih.gov This method serves as an efficient, reagent-free strategy, using acetic acid not only as a solvent but also as a catalyst, thereby simplifying the reaction setup and workup. nih.gov
Another significant advancement is the development of catalyst-free, one-pot, multi-component reactions for the synthesis of related thiazole derivatives. For instance, 2-iminothiazoles can be synthesized from nitroepoxides, amines, and isothiocyanates in THF at low temperatures (10–15 °C). researchgate.netnih.govresearchgate.net This reaction proceeds through the in-situ formation of thiourea, followed by a cascade of reactions including nitroepoxide ring-opening, cyclization, and dehydration, all without the need for an external catalyst. researchgate.netnih.govresearchgate.net The main advantages of such protocols include operational simplicity, mild reaction conditions, high yields, and the avoidance of toxic catalysts. nih.govresearchgate.net
| Method Type | Reactants | Conditions | Key Advantages | Source(s) |
| Green Synthesis | Epoxy-ketone, Thiourea/Thioamide | Acetic acid solvent, 100 °C | Environmentally usable solvent, no external reagent required, simple workup. | nih.gov |
| Catalyst-Free MCR | Amine, Isothiocyanate, Nitroepoxide | THF solvent, 10-15 °C | Catalyst-free, one-pot, high yields, operational simplicity. | researchgate.netnih.govresearchgate.net |
| Catalyst-Free Cascade | Benzyl bromides with α,β-unsaturated ketone moiety, Sodium azide | DMF solvent, Room Temp | Mild conditions, broad substrate scope, excellent yields, no catalyst needed. | rsc.org |
Targeted Synthesis of 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one and its Precursors/Derivatives
The targeted synthesis of the specific this compound scaffold involves strategic functionalization at key positions of the fused ring system.
The introduction of an amino group at the 2-position of a thiazole ring is a fundamental transformation in heterocyclic chemistry. The Hantzsch thiazole synthesis is a cornerstone method, traditionally involving the reaction of α-haloketones with thiourea. derpharmachemica.comresearchgate.net This method has been adapted and optimized using various catalysts or, in some cases, catalyst-free conditions. researchgate.net
Modern variations often employ a one-pot approach to generate the 2-aminothiazole (B372263) core. One such efficient method involves the reaction of methylcarbonyl compounds with thiourea in the presence of iodine, which acts as both an oxidant and iodinating reagent. researchgate.netresearchgate.netgoogle.com This reaction can be facilitated by a green organocatalyst like asparagine in DMSO or can proceed with a mild base like triethylamine (B128534) in ethanol. researchgate.net An alternative pathway involves the reaction between an alpha-thiocyano carbonyl compound and a primary amine (or its acid salt) in a dilute aqueous mineral acid solution, which upon heating yields the corresponding 2-aminothiazole derivative. google.com
| Method | Key Reactants | Reagents/Conditions | Description | Source(s) |
| Hantzsch Synthesis | α-Halocarbonyl, Thiourea | Various catalysts (e.g., NaF, ionic liquids) or catalyst-free | Classic cyclocondensation reaction to form the 2-aminothiazole ring. | derpharmachemica.comresearchgate.net |
| Iodine-Mediated Synthesis | Methylcarbonyl, Thiourea | Iodine, Pyridine (B92270)/Triethylamine, Ethanol/DMSO | One-pot reaction where iodine facilitates the formation of an α-iodomethylcarbonyl intermediate which then reacts with thiourea. | researchgate.netresearchgate.netgoogle.com |
| From Thiocyano Carbonyls | α-Thiocyano carbonyl, Primary amine | Dilute mineral acid (e.g., HCl), 50-110 °C | Reaction in an aqueous medium to form N-substituted 2-aminothiazoles. | google.com |
| Cyclo-condensation | Weinreb amide derivative, Grignard reagent, Thioamides | Multi-step process | A versatile route where a ketone is formed in situ and then undergoes cyclo-condensation with thioamides. | derpharmachemica.com |
The incorporation of the oxo group at the 5-position to form the pyridinone ring of the thiazolo[3,2-a]pyridine system is a critical synthetic step. A key strategy relies on the reactivity of keto-enol tautomers of 2-(heterocyclic)-1-phenylethenols. researchgate.netthieme-connect.com These tautomeric precursors can be reacted with α,β-alkynyl esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in methanol. thieme-connect.com This reaction proceeds to give 5,6-ring-fused 8-benzoyl-5-oxo-5H-thiazolopyridinecarboxylate derivatives. thieme-connect.com The mechanism involves a Michael addition followed by cyclization and aromatization to construct the 5-oxo-pyridine ring fused to the thiazole core.
Similarly, multi-component reactions provide a pathway to related structures. For example, new thiazolo[3,2-a]pyrimidine derivatives containing a pyrazole (B372694) group have been synthesized via Knoevenagel reactions of a dihydropyrimidinethione with an arylaldehyde, leading to the formation of a 5H-thiazolo[3,2-a]pyrimidine system. researchgate.net While this leads to a pyrimidine (B1678525) rather than a pyridine ring, the underlying principle of cyclocondensation to form a fused six-membered ring containing an oxo group is analogous.
Tautomerism plays a crucial role in the synthesis and reactivity of fused thiazole systems. The keto-enol tautomerism observed in precursors like (Z)-2-(heterocyclic)-1-phenylethenols is fundamental to the synthesis of the target pyridinone ring. researchgate.netthieme-connect.com These compounds exist as an equilibrium mixture of their keto and enol forms, and their reactivity is dependent on the specific tautomer that participates in the reaction. researchgate.net The ability to generate and utilize these tautomers as starting materials is essential for building complex fused heterocycles. researchgate.netthieme-connect.com
Post-Synthetic Modifications and Derivatization Strategies for Thiazolo[3,2-a]pyridine and Analogues
Post-synthetic modification of the thiazolo[3,2-a]pyridine scaffold is essential for modulating its biological and chemical properties, forming the basis of structure-activity relationship (SAR) studies. nih.govlookchem.com A powerful strategy for generating a library of diverse derivatives is the use of multi-component cascade reactions. For instance, a five-component reaction using cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride can produce highly functionalized 5-amino-7-(aryl)-8-nitro-thiazolo[3,2-a]pyridine derivatives in a single, efficient operation. nih.govrsc.org This approach allows for the simultaneous introduction of multiple substituents at various positions on the fused ring system. nih.govrsc.org
SAR studies on related thiazolo[3,2-a]pyrimidine derivatives have provided valuable insights. lookchem.com For example, modifications at the 2, 5, and 7-positions of the fused ring system have been explored to optimize anti-inflammatory activity. lookchem.com The introduction of different aryl groups via the Biginelli reaction or subsequent Knoevenagel condensation allows for fine-tuning of the compound's electronic and steric properties. lookchem.com SAR analyses suggest that the nature of substituents on phenyl rings attached to the core structure significantly influences biological potency. nih.govlookchem.com
| Position(s) Modified | Synthetic Strategy | Type of Substituents Introduced | Purpose/Outcome | Source(s) |
| C5, C6, C7, C8 | Five-component cascade reaction | Amino, Aryl, Nitro, Carbohydrazide | Rapid generation of a library of highly substituted analogues for screening. | nih.govrsc.org |
| C2, C7 | Cyclization of functionalized pyridines | Varied alkyl and aryl groups | Preparation of disubstituted thiazolo[3,2-a]pyridines for further functionalization. | nih.gov |
| C2, C5, C7 | Biginelli reaction followed by cyclization and Knoevenagel condensation | Morpholinobenzylidene, Phenyl, Methyl, Carboxylate | Structure-activity relationship studies to develop potent anti-inflammatory agents. | lookchem.com |
| General | Clubbing with other heterocycles (e.g., pyrazoline, triazole) | Various heterocyclic moieties | Exploration of SAR to enhance antimicrobial activity. | nih.gov |
Coupling Reactions (e.g., Palladium-Catalyzed Cross-Coupling) for Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. While direct examples on the this compound scaffold are not extensively documented, analogous transformations on the closely related thiazolo[3,2-a]pyrimidin-7-one system provide significant insights into the potential for such reactions. These reactions typically involve the introduction of a halogen atom onto the heterocyclic core, which then serves as a handle for subsequent coupling with various partners.
The functionalization of a brominated thiazolo[3,2-a]pyrimidin-7-one derivative has been successfully demonstrated through Suzuki-Miyaura and Sonogashira cross-coupling reactions, suggesting similar reactivity for the this compound core. mdpi.com
Suzuki-Miyaura Cross-Coupling: This reaction enables the formation of carbon-carbon bonds by coupling an organoboron compound with a halide. For the functionalization of a 2-bromo-thiazolo[3,2-a]pyrimidin-7-one, various arylboronic acids have been employed. mdpi.com The reaction typically proceeds under standard conditions, utilizing a palladium catalyst such as PdCl2(PPh3)2 and a base like sodium carbonate in a mixed solvent system. mdpi.com
Table 1: Examples of Suzuki-Miyaura Cross-Coupling on a Related Thiazolo[3,2-a]pyrimidin-7-one Scaffold
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | PdCl2(PPh3)2 (10 mol%) | Na2CO3 (2 equiv) | 1,4-dioxane/water (4/1) | 80 | 1 | - |
| 2 | 4-Methoxyphenylboronic acid | PdCl2(PPh3)2 (10 mol%) | Na2CO3 (2 equiv) | 1,4-dioxane/water (4/1) | 80 | 1 | - |
| 3 | 3-Methoxyphenylboronic acid | PdCl2(PPh3)2 (10 mol%) | Na2CO3 (2 equiv) | 1,4-dioxane/water (4/1) | 80 | 1 | 92 |
Data is illustrative of reactions on a closely related heterocyclic system. mdpi.com
Sonogashira Cross-Coupling: This methodology is employed to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The alkynylation of a 2-bromo-thiazolo[3,2-a]pyrimidin-7-one has been achieved with a variety of terminal alkynes, leading to the formation of 2-alkynylated derivatives in good to excellent yields. mdpi.com
Table 2: Examples of Sonogashira Cross-Coupling on a Related Thiazolo[3,2-a]pyrimidin-7-one Scaffold
| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl2(PPh3)2 (5 mol%) | CuI (10 mol%) | Et3N (2 equiv) | DMF | 80 | 2 | 68 |
| 2 | 4-Methoxyphenylacetylene | PdCl2(PPh3)2 (5 mol%) | CuI (10 mol%) | Et3N (2 equiv) | DMF | 80 | 2 | 75 |
| 3 | 1-Heptyne | PdCl2(PPh3)2 (5 mol%) | CuI (10 mol%) | Et3N (2 equiv) | DMF | 80 | 2 | 85 |
Data is illustrative of reactions on a closely related heterocyclic system. mdpi.com
These examples highlight the potential for introducing a wide range of aryl and alkynyl substituents onto the thiazolo[3,2-a]pyridin-5-one core, thereby enabling the synthesis of a diverse library of compounds for further investigation.
Formation of Complex Fused Systems (e.g., Thienopyridine-fused derivatives)
The thiazolo[3,2-a]pyridin-5-one scaffold can serve as a building block for the construction of more complex, polycyclic heterocyclic systems. A notable example is the synthesis of thieno[3′,2′:2,3]pyrido[4,5-d]thiazolo[3,2-a]pyrimidin-5-ones, which involves the fusion of a thienopyridine moiety onto the core structure. researchgate.net This transformation demonstrates a pathway to novel, highly condensed heterocyclic systems with potential applications in materials science and medicinal chemistry.
The synthetic strategy commences with a derivative of the thiazolo[3,2-a]pyridin-5-one core, specifically a 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one. This intermediate undergoes a condensation reaction with a suitable thiolate, followed by a Thorpe–Ziegler isomerization to construct the thiophene (B33073) ring. The resulting aminothiophene derivative then participates in a Pictet–Spengler reaction with an aromatic aldehyde to form the fused pyridine ring. researchgate.net
A key intermediate in this synthetic sequence is 7-(3-amino-4-cyano-5-phenylaminothieno-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one, which is synthesized from 7-chloromethyl-5H-thiazolo[3,2-a]pyrimidin-5-one and potassium-(2,2-dicyano-1-phenylaminoethen-1-yl)thiolate. researchgate.net The subsequent Pictet–Spengler reaction of this intermediate with various aromatic aldehydes, catalyzed by p-toluenesulfonic acid (p-TsOH), yields the desired thieno-pyridine fused thiazolo[3,2-a]pyrimidines. researchgate.net
Table 3: Synthesis of Thienopyridine-Fused Derivatives via Pictet-Spengler Reaction
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | p-TsOH | - | - |
| 2 | 4-Chlorobenzaldehyde | p-TsOH | - | - |
| 3 | 4-Methoxybenzaldehyde | p-TsOH | - | - |
Data is based on a described synthetic route for a related pyrimidinone system. researchgate.net
This methodology provides an efficient route to novel polycyclic systems derived from the thiazolo[3,2-a]pyridin-5-one scaffold, opening avenues for the exploration of their chemical and biological properties.
Theoretical and Computational Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of complex organic molecules. For systems related to 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one, such as other thiazolo[3,2-a]pyrimidine derivatives, DFT has been extensively used to study molecular geometry, frontier molecular orbitals (FMOs), and various chemical reactivity descriptors. tandfonline.comresearchgate.net
The analysis of FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. researchgate.net Charge delocalization patterns and charge transfers within the molecule, often analyzed using Natural Bond Orbital (NBO) calculations, provide further details on the electronic structure and intramolecular interactions. tandfonline.com
Various chemical descriptors calculated through these methods help in quantifying the reactivity of the molecule. These parameters provide a theoretical basis for understanding how the molecule might behave in chemical reactions.
| Parameter | Definition | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Relates to chemical reactivity and stability |
| Ionization Potential (I) | Energy required to remove an electron | Predicts the molecule's tendency to be oxidized |
| Electron Affinity (A) | Energy released when an electron is added | Predicts the molecule's tendency to be reduced |
| Electronegativity (χ) | The power of an atom to attract electrons to itself | Indicates electron-attracting capability |
| Chemical Hardness (η) | Resistance to change in electron distribution | Measures molecular stability |
| Chemical Softness (S) | Reciprocal of hardness | Measures the ease of electron cloud deformation |
Conformational Analysis and Tautomeric Equilibria in Related Fused Systems
The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. For complex fused ring systems, computational methods like potential energy surface (PES) scans are employed to determine the lowest energy conformer by systematically rotating specific bonds. tandfonline.comresearchgate.net
Fused heterocyclic systems containing nitrogen and sulfur can also exhibit tautomerism, where the molecule exists as a mixture of two or more interconvertible structural isomers that differ in the position of a proton. For instance, in the synthesis of thiazolo[3,2-a]pyrimidines, the intramolecular cyclization process can theoretically lead to different isomers, such as 5H- and 7H-thiazolo[3,2-a]pyrimidines. mdpi.com The predominance of one form is often dictated by factors like aromaticity and conjugation, which contribute to greater thermodynamic stability. mdpi.com
The study of thione-thiol tautomerism in related mercaptopyridines and mercaptopyrimidines shows that the equilibrium can be significantly influenced by the solvent's polarity, with polar solvents favoring the thione form. cdnsciencepub.com Similarly, amide-iminol tautomerism is another common form of prototropy in heterocyclic systems containing amide functionalities. mdpi.com Understanding these equilibria is critical as different tautomers can have distinct chemical and biological properties.
Molecular Docking and Ligand-Target Interactions in Related Bioactive Thiazole (B1198619) Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential drug candidates by evaluating their binding affinity and interaction modes with a specific biological target. nih.gov The thiazole and thiazolopyridine scaffolds are present in numerous compounds with diverse biological activities, and docking studies have provided insights into their mechanisms of action. mdpi.comresearchgate.net
These in silico studies have explored the interactions of thiazole derivatives with a wide range of protein targets, including enzymes and receptors involved in various diseases. mdpi.comnih.govnih.gov The docking results typically provide a binding score, which estimates the binding free energy, and a detailed view of the ligand-receptor interactions. Key interactions that stabilize the complex often include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For example, studies on thiazolo[3,2-a]pyridine derivatives have identified potential inhibitory activity against enzymes like α-amylase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govplos.orgnih.gov
| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Thiazolo[3,2-a]pyridine-dicarbonitrile derivatives | α-amylase | -7.43 (for best compound) | Trp59, Tyr62, Gln63, Asp197, His299 | plos.orgnih.gov |
| Thiazole derivatives | Tubulin (Colchicine binding site) | -13.88 to -14.50 | Not specified | nih.gov |
| Pyridine (B92270) linked thiazole hybrids | Rho-associated protein kinase (ROCK-1) | -21.23 to -24.49 | Met156, Tyr157, Asp160, Asp216 | |
| Thiazolo[3,2-a]pyrimidin-5-one derivatives | 11β-HSD1 | Not specified | Ala172, Leu171, Tyr177 | nih.gov |
| Thiazolo[3,2-a]pyrimidine derivatives | Human Acetylcholinesterase (hAChE) | Not specified | Trp86, Tyr133, Tyr337, Phe338 | mdpi.com |
| Thiazoloquinolinone derivatives | VEGFR-2 | -8.98 to -11.01 | Cys919, Asp1046, Lys868, Glu885 | nih.gov |
In Silico Prediction of Molecular Properties for Research Design (e.g., druglikeness, drug score for related compounds)
In the early phases of drug discovery, it is crucial to assess the pharmacokinetic properties and potential liabilities of candidate molecules. In silico methods provide a rapid and cost-effective way to predict properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). mdpi.com These predictions help in prioritizing compounds for synthesis and experimental testing, reducing the likelihood of late-stage failures. mdpi.com
"Druglikeness" is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. This is often assessed using rules like Lipinski's "rule of five," which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Various online tools and software, such as SwissADME and admetSAR, are commonly used to calculate these properties and predict others, including gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity. mdpi.comdergipark.org.tr Bioactivity scores, which predict how a molecule might interact with major drug target classes like GPCRs, ion channels, and enzymes, are also valuable metrics in research design. mdpi.com
| Property | Description | Favorable Range/Outcome |
|---|---|---|
| Molecular Weight (MW) | Mass of the molecule | < 500 g/mol (Lipinski's rule) |
| logP | Logarithm of the partition coefficient between octanol and water | < 5 (Lipinski's rule) |
| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds | < 5 (Lipinski's rule) |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms | < 10 (Lipinski's rule) |
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut | High |
| Blood-Brain Barrier (BBB) Permeation | Prediction of ability to cross into the brain | Yes/No (depends on target) |
| Bioactivity Score | Predicted activity against major target classes | Values > 0 are considered active |
Biological Activity Profiling and Mechanistic Elucidation in Vitro Studies
General Biological Significance of Fused Thiazole (B1198619) Systems
Fused thiazole systems, particularly thiazolo[3,2-a]pyridines and the closely related thiazolo[3,2-a]pyrimidines, are recognized for their significant and diverse pharmacological importance. These scaffolds are integral to a multitude of natural and synthetic products. researchgate.net The fusion of a thiazole ring with a pyridine (B92270) or pyrimidine (B1678525) ring creates a bicyclic system that is a purine (B94841) isostere, a feature that allows it to interact with biological targets that recognize purines, such as enzymes and receptors involved in nucleic acid metabolism. researchgate.net
The biological activities attributed to these fused systems are extensive and include antimicrobial, antifungal, antiviral, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netresearchgate.netresearchgate.netpharmatutor.orgwjrr.org Thiazole-containing compounds are found in various clinically used drugs, highlighting the therapeutic relevance of this heterocyclic core. researchgate.net The versatility of the thiazole ring, combined with the pyridine or pyrimidine moiety, provides a unique structural framework that can be readily modified to optimize biological activity against various diseases. globalresearchonline.netbenthamscience.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may enhance their ability to penetrate biological membranes, contributing to their broad-spectrum activity. globalresearchonline.net
Exploration of Specific Molecular Targets and Pathways for Analogues
The diverse biological effects of thiazolo[3,2-a]pyridine analogues stem from their interaction with a range of specific molecular targets and cellular pathways.
Several studies have highlighted the potential of thiazolo[3,2-a]pyridine and its isosteres to act as kinase inhibitors, a critical class of targets in cancer therapy.
Topoisomerase II Inhibition: Certain thiazolo[3,2-a]pyrimidine derivatives have been identified as potent inhibitors of human DNA topoisomerase II (Topo II), an essential enzyme in DNA replication and chromosome segregation. nih.govnih.gov For instance, a study reported a novel thiazolopyrimidine derivative that exhibited an IC50 value of 0.23 ± 0.01 µM against Topo II, which was significantly more potent than the standard drugs Etoposide and Doxorubicin. nih.gov These compounds are thought to exert their anticancer effects by intercalating with DNA and inhibiting the enzyme's function, leading to disruptions in the cell cycle and apoptosis. nih.gov
PI3K/mTOR Inhibition: Analogues with the thiazolo[5,4-b]pyridine (B1319707) core have been designed as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell growth and survival pathways. mdpi.comresearchgate.net One study identified a compound with an IC50 of 3.6 nM against PI3Kα. researchgate.net Structure-activity relationship studies revealed that specific substitutions on the pyridine and thiazole rings were crucial for potent inhibitory activity. mdpi.comresearchgate.net The 2-methoxyl pyridine unit is a feature found in other known PI3K/mTOR dual inhibitors. mdpi.com
The thiazolo[3,2-a]pyrimidine scaffold has been successfully exploited to develop inhibitors of various enzymes implicated in different pathologies.
Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, fused thiazolo[3,2-a]pyrimidines have been synthesized and evaluated as human acetylcholinesterase (hAChE) inhibitors. nih.govnih.gov Several target compounds demonstrated good inhibitory activities, with IC50 values in the 1 µM range and inhibition percentages greater than 70% at a 10 µM concentration. nih.govnih.gov Molecular docking studies have supported these findings, showing strong binding of these compounds to the active site of the enzyme. nih.gov
Other Enzyme Targets: The versatility of the thiazolo[3,2-a]pyrimidine core is further demonstrated by its reported inhibitory activity against other enzymes such as cell division cycle 25B (CDC25B) phosphatase and xanthine (B1682287) oxidase, indicating a broad potential for therapeutic applications. nih.gov
The development of ligands for central nervous system (CNS) receptors is another area where this scaffold has shown promise.
NMDA Receptor Modulation: Researchers have explored 5H-thiazolo[3,2-a]pyrimidin-5-ones as potential tracers for imaging GluN2A-containing N-methyl-D-aspartate (NMDA) receptors using positron emission tomography (PET). nih.gov While binding affinities were a limiting factor for in vivo imaging in this particular study, it highlights the potential of this chemical class to interact with important CNS receptors. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency in Related Compounds
The biological potency of thiazolo[3,2-a]pyridine and its analogues is highly dependent on the nature and position of substituents on the fused ring system. SAR studies have provided valuable insights for the rational design of more active compounds.
For anti-inflammatory thiazolo[3,2-a]pyrimidine derivatives, SAR studies have shown that modifications at various positions of the scaffold significantly impact their ability to inhibit the release of pro-inflammatory cytokines like IL-6 and TNF-α. nih.govlookchem.com For instance, the introduction of different substituents on the phenyl ring at certain positions can dramatically alter the inhibitory potency, with some derivatives showing IC50 values in the nanomolar range for cytokine release. lookchem.com
In the context of anticancer activity, the presence of specific functional groups on the thiazolo[3,2-a]pyrimidine core has been correlated with enhanced cytotoxicity and Topo II inhibition. nih.gov For PI3K inhibitors with a thiazolo[5,4-b]pyridine core, the sulfonamide functionality and the presence of a pyridyl group attached to the thiazole ring were identified as key structural units for high inhibitory potency. mdpi.comresearchgate.net
The antioxidant and cytotoxic activities of thiazolo[3,2-a]pyrimidines are also influenced by the substituents on the aromatic ring. nih.gov For example, a derivative bearing a chlorine substituent was found to have the highest cytotoxic effect among a series of tested compounds. nih.gov
| Compound Series | Biological Activity | Key Structural Features for High Potency | Reference |
|---|---|---|---|
| Thiazolo[3,2-a]pyrimidine | Anti-inflammatory | Specific substitutions on the phenyl ring. | nih.govlookchem.com |
| Thiazolo[3,2-a]pyrimidine | Anticancer (Topo II inhibition) | Presence of specific functional groups on the core structure. | nih.gov |
| Thiazolo[5,4-b]pyridine | PI3K Inhibition | Sulfonamide functionality and a pyridyl group on the thiazole ring. | mdpi.comresearchgate.net |
| Thiazolo[3,2-a]pyrimidine | Cytotoxicity | Presence of a chlorine substituent on the aromatic ring. | nih.gov |
Mechanisms of Action at the Cellular and Molecular Level (e.g., inhibition of DNA synthesis, induction of apoptosis, specific cell line activity)
The biological effects of thiazolo[3,2-a]pyridine analogues are underpinned by their ability to modulate fundamental cellular processes.
Inhibition of DNA Synthesis and Intercalation: Several thiazolo[3,2-a]pyrimidine derivatives exert their anticancer effects by interacting with DNA. Molecular docking studies have shown that these compounds can fit into the minor groove of DNA, with a preference for AT-rich regions. researchgate.netnih.gov This binding can interfere with DNA replication and transcription, ultimately leading to cell death. The ability of these compounds to act as DNA intercalators is a proposed mechanism for their inhibition of Topo II. nih.gov
Induction of Apoptosis: A key mechanism of action for the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. The thiazolo[3,2-a]pyrimidine derivative that potently inhibited Topo II was also shown to cause significant cell cycle disruption and induce apoptosis in A549 lung cancer cells. nih.gov
Specific Cell Line Activity: The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines. For example, novel pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity against cell lines derived from various cancers, including leukemia, colon, breast, and lung cancer. mdpi.com One compound showed a remarkable IC50 of 0.57 µM in HL-60 acute human promyelocytic leukemia cells, while being significantly less toxic to normal human cell lines, suggesting a degree of selectivity for cancer cells. mdpi.com Another study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives identified a compound that was particularly active against the IGROV1 ovarian cancer cell line. mdpi.com
| Compound/Analogue | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pyridine-thiazole hybrid 3 | HL-60 (Leukemia) | IC50 | 0.57 µM | mdpi.com |
| Thiazolo[3,2-a]pyrimidine 4e | HeLa | IC50 | 6.26 ± 0.6 µM | nih.gov |
| Thiazolo[3,2-a]pyrimidine 34 | NCI-60 Panel | GI50 | 5.89% | nih.gov |
| Thiazolo[3,2-a]pyrimidine 24 | NCI-60 Panel | GI50 | 5.0% | nih.gov |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom, allowing for the verification of the fused ring system and the position of substituents.
In ¹H NMR, the protons on the pyridine (B92270) and thiazole (B1198619) rings would exhibit characteristic chemical shifts and coupling constants, confirming their relative positions. For instance, in derivatives of the thiazolo[3,2-a]pyridine scaffold, the proton of the CH group at the pyridine ring is typically observed as a singlet in the δ 5.5-5.7 ppm region. rsc.org Protons of the amino group (NH₂) would likely appear as a broad singlet. rsc.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, including the carbonyl carbon (C=O) of the pyridinone ring and the carbons of the thiazole moiety. mdpi.com DEPT-135 experiments can further distinguish between CH, CH₂, and CH₃ groups.
Furthermore, NMR is a powerful technique for studying tautomerism. The 2-amino-thiazole moiety can potentially exist in equilibrium between its amino and imino tautomeric forms. Variable-temperature NMR studies could provide evidence for this dynamic process, which is a known phenomenon in related heterocyclic systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive, based on data from analogous structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~165-170 |
| C-NH₂ | - | ~155-160 |
| Pyridine CH | ~5.5-6.0 | ~80-85 |
| Thiazole CH | ~6.8-7.5 | ~110-140 |
| Amino NH₂ | Broad singlet | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. researchgate.net
Upon electron impact (EI) or other ionization methods, the molecule would generate a molecular ion peak (M⁺). The subsequent fragmentation is characteristic of the heterocyclic core. Studies on related thiazolo[3,2-a]pyrimidines show that fragmentation often begins with the loss of small, stable molecules like carbon monoxide (CO) from the pyridinone/pyrimidinone ring, followed by the cleavage of the thiazole ring. sapub.org The fragmentation of the thiazole ring is typically a dominant process in the mass spectra of such fused systems. sapub.org This detailed analysis of fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods. researchgate.netsapub.org
Table 2: Expected Mass Spectrometry Data for this compound (C₇H₅N₃OS) (Note: The molecular weight is calculated, and fragmentation is predicted based on similar structures.)
| Parameter | Expected Value |
| Molecular Formula | C₇H₅N₃OS |
| Molecular Weight | 179.20 g/mol |
| Expected M⁺ Peak (m/z) | 179 |
| Predicted Key Fragments | Loss of CO, cleavage of the thiazole ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides valuable information about the molecular structure by showing the absorption bands corresponding to the vibrations of specific bonds. researchgate.net
The most characteristic absorption bands would include:
N-H stretching: The primary amine (NH₂) group would typically show two absorption bands in the range of 3100-3500 cm⁻¹.
C=O stretching: A strong absorption band corresponding to the carbonyl group of the pyridinone ring is expected around 1630-1690 cm⁻¹. The exact position can give clues about the electronic environment and potential hydrogen bonding.
C=N and C=C stretching: Absorptions for the carbon-nitrogen and carbon-carbon double bonds within the aromatic and heterocyclic rings would appear in the 1500-1650 cm⁻¹ region.
C-S stretching: The thiazole ring's C-S bond would have a weaker absorption band at lower wavenumbers.
Analysis of IR spectra for related compounds confirms these general assignments, with strong absorptions for carbonyl and amine groups being key diagnostic features. mdpi.comresearchgate.net
Table 3: Principal IR Absorption Bands for this compound (Note: Ranges are based on typical values for the functional groups in similar heterocyclic systems.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3100 - 3500 |
| Carbonyl (C=O) | Stretching | 1630 - 1690 |
| Aromatic Rings (C=C/C=N) | Stretching | 1500 - 1650 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound.
For related thiazolo[3,2-a]pyrimidine derivatives, X-ray diffraction studies have confirmed the planar nature of the fused ring systems. mdpi.com Such analyses also reveal how the molecules pack in the crystal lattice, highlighting non-covalent interactions like hydrogen bonding (e.g., involving the amino group and the carbonyl oxygen) and π–stacking between the aromatic rings. mdpi.com These interactions are crucial in determining the material's solid-state properties. Obtaining a suitable single crystal of this compound would allow for the unambiguous confirmation of its structure and provide valuable insights into its supramolecular chemistry.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes to 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one Derivatives
Future synthetic research will likely focus on creating more efficient, diverse, and environmentally benign pathways to access derivatives of the target compound. Key areas for development include:
Multicomponent Reactions (MCRs): Designing novel one-pot, multicomponent reactions is a promising strategy for rapidly assembling complex molecular architectures from simple, readily available starting materials. rsc.orgresearchgate.net These reactions offer advantages such as operational simplicity, reduced waste, and the ability to generate large libraries of compounds for screening. researchgate.net Future work could explore new combinations of starting materials, such as β-enaminonitriles, α,β-unsaturated aldehydes, and 2-aminothiol hydrochlorides, to construct the thiazolo[3,2-a]pyridine core. researchgate.net
Catalyst-Free and Eco-Friendly Conditions: There is a growing demand for synthetic methods that avoid harsh reagents and catalysts. mdpi.com Research into microwave-assisted synthesis, for example, has shown potential for accelerating reactions and enabling catalyst-free transformations, offering a greener alternative to conventional heating. mdpi.comnih.gov
Solid-Phase Synthesis: The development of solid-phase synthesis methods for thiazolo-pyrimidinone derivatives would facilitate the creation of compound libraries for high-throughput screening. mdpi.com This approach allows for easier purification and automation, accelerating the drug discovery process. mdpi.com
Novel Cyclization Strategies: Exploration of new intramolecular cyclization strategies remains a key area. For instance, the cyclization of S-alkylated derivatives of 6-substituted-2-thiouracils in concentrated sulfuric acid has been used to synthesize 5H-thiazolo[3,2-a]pyrimidin-5-ones. researchgate.netmdpi.com Future work could investigate alternative cyclization promoters and conditions to improve yields and substrate scope.
| Synthetic Strategy | Key Features | Potential Starting Materials | Reference(s) |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high efficiency, diversity-oriented. | Aromatic aldehydes, thiourea (B124793), substituted 2-bromo-1-phenylethanone. | rsc.orgresearchgate.net |
| Microwave-Assisted Synthesis | Catalyst-free, rapid reaction times, eco-friendly. | Enaminonitriles, benzohydrazides. | mdpi.comnih.gov |
| Pictet-Spengler Reaction | Formation of pyridothieno-fused systems. | Intermediate amines, aromatic aldehydes. | researchgate.netresearchgate.net |
| Hantzsch Thiazole (B1198619) Synthesis | Classical condensation method for thiazole ring formation. | α-haloketones, thioamides. | derpharmachemica.com |
Advanced Mechanistic Studies on Reaction Pathways for the Target Compound and Analogues
A deeper understanding of the reaction mechanisms underlying the formation of this compound and its analogues is crucial for optimizing existing synthetic routes and designing new ones.
Future research should focus on:
Tandem Reaction Pathways: Many modern syntheses involve elegant tandem or domino sequences where multiple bonds are formed in a single operation. For instance, the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives can proceed through a cascade involving N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. rsc.org Detailed mechanistic studies, potentially using computational modeling and isotopic labeling, could elucidate the intricate steps of these cascades.
Regioselectivity Control: In reactions involving unsymmetrical reagents, controlling the regioselectivity is paramount. For example, the reaction of 2-aminoazoles with asymmetric alkynes like ethyl propiolate derivatives can lead to different isomers. nih.gov Mechanistic investigations can reveal the factors governing this selectivity, enabling the targeted synthesis of specific isomers.
Computational Modeling: Density Functional Theory (DFT) calculations and other computational tools can provide valuable insights into reaction intermediates, transition states, and potential energy surfaces. researchgate.net Such studies can help rationalize observed outcomes and predict the feasibility of new, untested reaction pathways.
Targeted Investigations of Specific Biological Activities in this compound Analogues
The thiazolo[3,2-a]pyrimidine scaffold is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities. nih.govresearchgate.net Future research should move towards more targeted investigations to exploit this potential fully.
| Potential Biological Target/Activity | Rationale for Investigation | Example Analogues | Reference(s) |
| Anticancer Agents | Derivatives have shown broad-spectrum antitumor activity and can inhibit kinases like PI3K. researchgate.netnih.govmdpi.com | Pyrido[4,3-d]thiazolo[3,2-a]pyrimidines, 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. | researchgate.netmdpi.com |
| Antimicrobial/Antitubercular Agents | Compounds containing the core structure and sulfonic acid groups have demonstrated antibacterial and antitubercular properties. mdpi.com | 5H-thiazolo[3,2-a]pyrimidin-5-ones and their sulfonic acid derivatives. | mdpi.com |
| Anti-inflammatory Agents | The scaffold is present in compounds effective against inflammation and restraint ulcers in animal models. nih.govrsc.org | 7-trans-(2-pyridylethenyl)-5H-thiazolo[3,2-a]pyrimidine-5-ones, 2-amino-9H-chromeno[2,3-d]thiazol-9-ones. | nih.govrsc.org |
| Kinase Inhibitors (e.g., PI3K, PDE5) | Analogues have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) and phosphodiesterase type 5 (PDE5). mdpi.comresearchgate.netnih.gov | Thiazolo[5,4-b]pyridine (B1319707) analogues, 7-substituted triazolopyridines. | researchgate.netnih.gov |
| PET Tracers for Neuroimaging | The 5H-thiazolo[3,2-α]pyrimidin-5-one scaffold has been used to develop potential PET tracers for imaging GluN2A-containing NMDA receptors. nih.gov | [18F]7b (a fluorinated derivative). | nih.gov |
Future work should prioritize the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. This involves synthesizing focused libraries of analogues with systematic variations and evaluating their effects in targeted biological assays.
Integration of Cheminformatics and Artificial Intelligence in Compound Design and Screening
The integration of computational methods is set to revolutionize the discovery and optimization of novel this compound derivatives. Cheminformatics and artificial intelligence (AI) can accelerate the design-make-test-analyze cycle. nih.gov
Key applications include:
Virtual Screening and Molecular Docking: AI-driven virtual screening can rapidly assess vast virtual libraries of compounds for their potential to bind to a specific biological target. nih.gov Molecular docking studies can predict the binding modes of designed ligands, helping to rationalize SAR and guide the design of more potent analogues. mdpi.commdpi.com
Predictive Modeling (ADME/Tox): Machine learning algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new chemical entities. nih.govmdpi.com This allows for the early-stage filtering of compounds with unfavorable pharmacokinetic or toxicological profiles, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, tailored to fit a specific protein's active site. This approach can uncover novel chemical space beyond what is accessible through traditional medicinal chemistry.
Synthetic Route Prediction: AI tools are being developed to assist chemists by proposing efficient synthetic routes for target molecules, helping to overcome synthetic challenges and accelerate the "make" phase of the discovery cycle. nih.gov
Exploration of New Application Domains beyond Current Research Focus
While the primary focus has been on pharmaceutical applications, the unique chemical and physical properties of the this compound scaffold may lend themselves to other domains.
Potential new areas for exploration include:
Materials Science: The heterocyclic structure could be incorporated into polymers or organic materials. ontosight.ai The potential for fluorescence in some derivatives suggests applications as fluorescent probes or in organic light-emitting diodes (OLEDs). researchgate.net
Agrochemicals: The diverse biological activities of related heterocyclic compounds suggest that derivatives could be screened for potential herbicidal, fungicidal, or insecticidal properties, addressing the need for new crop protection agents. researchgate.netnih.gov
Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms have been investigated for their ability to inhibit the corrosion of metals like steel and copper. researchgate.net This represents a non-medical application where the structural features of these compounds could be advantageous.
By pursuing these future research directions, the scientific community can continue to unlock the full potential of the this compound chemical scaffold, leading to the development of new therapeutics, technologies, and materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-5H-thiazolo[3,2-a]pyridin-5-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is synthesized via condensation of 2-thiouracil derivatives with α-halo ketones or α-halo acids, followed by cyclization. For example, bromoethynylketones react with 6-methyl-2-thiouracils in a one-pot synthesis to yield thiazolo[3,2-a]pyrimidin-5-ones . Optimization involves solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and catalyst use (e.g., Pd in Sonogashira coupling). Yield improvements require stoichiometric precision and intermediate purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address tautomeric equilibria?
- Methodological Answer : Use ¹H/¹³C NMR, HRMS, and X-ray crystallography for structural confirmation. Tautomeric equilibria (e.g., keto-enol forms) in solution can be resolved via variable-temperature (VT) NMR to observe dynamic shifts. For instance, VT-NMR at −40°C to 80°C in DMSO-d₆ reveals distinct proton environments, while X-ray crystallography confirms the solid-state tautomer .
Q. What strategies ensure reproducibility in synthesizing thiazolo[3,2-a]pyridin-5-one derivatives when scaling reactions from milligram to gram quantities?
- Methodological Answer : Maintain strict control over reagent purity (e.g., anhydrous solvents), stoichiometric ratios, and reaction time. Use TLC or LC-MS to monitor intermediates. For example, Hiskey’s protocol for 8a-phenyl-hexahydro-5H-thiazolo[3,2-a]pyridin-5-one was reproduced by ensuring consistent dropwise addition of α-halo ketones and inert atmosphere conditions .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT calculations) elucidate the reaction mechanisms involved in forming thiazolo[3,2-a]pyridin-5-one scaffolds?
- Methodological Answer : Density functional theory (DFT) models transition states and intermediates in cyclization steps. For instance, Sonogashira coupling mechanisms can be mapped using Gaussian09 with B3LYP/6-31G(d) basis sets to predict regioselectivity and energy barriers. Compare computed IR spectra with experimental data to validate pathways .
Q. What experimental approaches resolve contradictions between theoretical predictions and observed regioselectivity in thiazolo[3,2-a]pyridin-5-one functionalization?
- Methodological Answer : Combine kinetic isotope effect (KIE) studies, isotopic labeling (e.g., ¹³C), and competitive reaction experiments. For example, discrepancies in alkylation sites can be addressed by synthesizing isotopically labeled intermediates and analyzing product ratios via HPLC .
Q. How should researchers design in vitro assays to evaluate the acetylcholinesterase (AChE) inhibitory activity of thiazolo[3,2-a]pyridin-5-one derivatives?
- Methodological Answer : Use Ellman’s colorimetric assay with acetylthiocholine iodide as a substrate. Optimize enzyme concentration (0.1–0.5 U/mL) and inhibitor pre-incubation time (15–30 min). Validate results with positive controls (e.g., donepezil) and IC₅₀ calculations via nonlinear regression .
Q. What methodologies enable the correlation of X-ray crystallographic data with solution-phase NMR observations for tautomeric forms of thiazolo[3,2-a]pyridin-5-one derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
